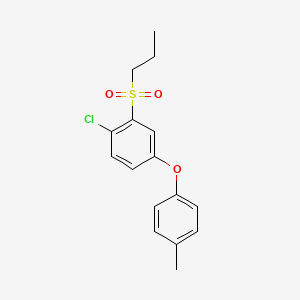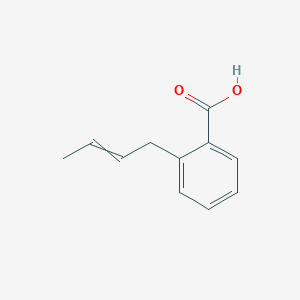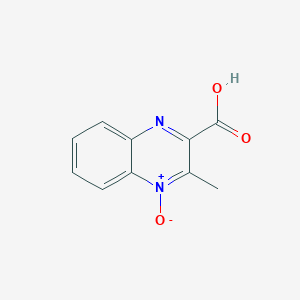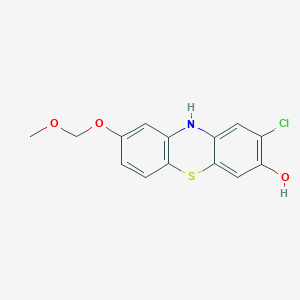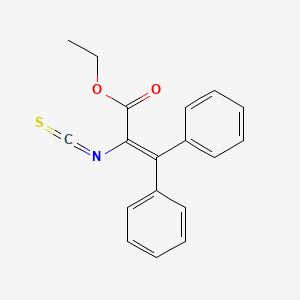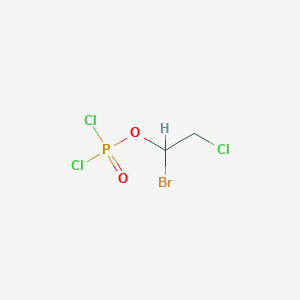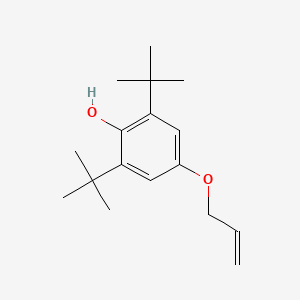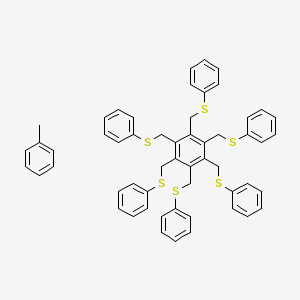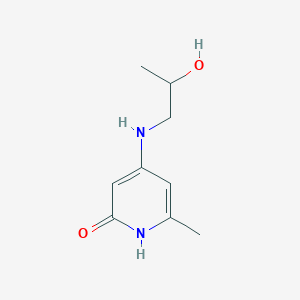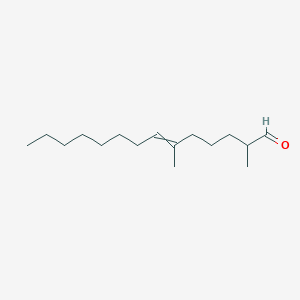
2,6-Dimethyltetradec-6-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyltetradec-6-enal is an organic compound characterized by a long carbon chain with a double bond and an aldehyde functional group
准备方法
The synthesis of 2,6-Dimethyltetradec-6-enal can be achieved through several routes. One common method involves the Baeyer-Villiger oxidation of 3,7-dimethylocta-2,6-dienal in the presence of aqueous hydrogen peroxide and selenium dioxide . This reaction converts the starting material into the desired aldehyde through a series of oxidation steps. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
化学反应分析
2,6-Dimethyltetradec-6-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the carbon chain can undergo addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Conjugate Addition: The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl system
科学研究应用
2,6-Dimethyltetradec-6-enal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biochemistry.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
作用机制
The mechanism of action of 2,6-Dimethyltetradec-6-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The compound’s double bond allows it to participate in conjugate addition reactions, affecting various biochemical pathways .
相似化合物的比较
2,6-Dimethyltetradec-6-enal can be compared with other similar compounds, such as:
2,6-Dimethylhept-5-enal: Another aldehyde with a shorter carbon chain and similar functional groups.
2,6-Dimethyloctane: A saturated hydrocarbon with a similar carbon skeleton but lacking the aldehyde and double bond functionalities.
Citral: An aldehyde with a similar structure but different functional groups and applications.
属性
CAS 编号 |
61259-64-1 |
|---|---|
分子式 |
C16H30O |
分子量 |
238.41 g/mol |
IUPAC 名称 |
2,6-dimethyltetradec-6-enal |
InChI |
InChI=1S/C16H30O/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h11,14,16H,4-10,12-13H2,1-3H3 |
InChI 键 |
CWPQEMJIULPCLT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC=C(C)CCCC(C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-Fluorophenyl)-5-(2,4,6-trichlorophenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14587586.png)
![2,2-Dimethyl-N-[9-(5-methylfuran-2-yl)-9H-purin-6-yl]propanamide](/img/structure/B14587593.png)


![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)
